Ethyl 4-(4-isopropylphenyl)-2,4-dioxobutanoate
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Overview
Description
Ethyl 4-(4-isopropylphenyl)-2,4-dioxobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a 2,4-dioxobutanoate moiety, with a 4-isopropylphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-isopropylphenyl)-2,4-dioxobutanoate can be achieved through several synthetic routes. One common method involves the Claisen condensation reaction, where ethyl acetate reacts with 4-isopropylbenzaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic addition to the aldehyde, followed by esterification to yield the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-isopropylphenyl)-2,4-dioxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the carbonyl groups to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, hydroxyl compounds.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Ethyl 4-(4-isopropylphenyl)-2,4-dioxobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-(4-isopropylphenyl)-2,4-dioxobutanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in biochemical reactions. The presence of the 4-isopropylphenyl group can influence the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Ethyl 4-(4-isopropylphenyl)-2,4-dioxobutanoate can be compared with similar compounds such as:
Ethyl acetoacetate: Similar structure but lacks the 4-isopropylphenyl group.
Methyl acetoacetate: Similar ester group but with a methyl substituent instead of ethyl.
Diethyl malonate: Contains two ester groups but lacks the 4-isopropylphenyl group.
The uniqueness of this compound lies in the presence of the 4-isopropylphenyl group, which can impart distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C15H18O4 |
---|---|
Molecular Weight |
262.30 g/mol |
IUPAC Name |
ethyl 2,4-dioxo-4-(4-propan-2-ylphenyl)butanoate |
InChI |
InChI=1S/C15H18O4/c1-4-19-15(18)14(17)9-13(16)12-7-5-11(6-8-12)10(2)3/h5-8,10H,4,9H2,1-3H3 |
InChI Key |
WEYZAPAZNQLLAH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)CC(=O)C1=CC=C(C=C1)C(C)C |
Origin of Product |
United States |
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